Cas no 1885-81-0 (4-Chlorophenyl isocyanide)

4-Chlorophenyl isocyanide Chemical and Physical Properties
Names and Identifiers
-
- 1-CHLORO-4-ISOCYANOBENZENE
- Benzene,1-chloro-4-isocyano-
- 4-chloro-1-isocyanobenzene
- 4-chlorophenyl isonitrile
- 4-CHLORPHENYLISOCYANIDE
- BENZENE,1-CHLORO-4-ISOCYANO
- p-chlorophenyl isocyanide
- p-chlorophenyl isonitrile
- TOS-BB-0814
- HANSA ISN-0726
- BIO-FARMA BF001949
- 4-CHLOROPHENYL ISOCYANIDE
- Benzene, 1-chloro-4-isocyano- (9CI)
- Chlorophenylisocyanate (3,4 -isomer)
- 4-Chlor-phenylisocyanid
- 4-chlorophenylisonitrile
- 4-chlorophenyl-isonitrile
- BAA88581
- DTXSID50172206
- AKOS005144103
- MB03556
- 1885-81-0
- EN300-1177124
- BS-22002
- MFCD05664317
- p-Chlorphenylisocyanid
- AKOS015889262
- BENZENE, 1-CHLORO-4-ISOCYANO-
- SCHEMBL325454
- GEO-03705
- 4-Chlorophenyl isocyanide
-
- MDL: MFCD05664317
- Inchi: InChI=1S/C7H4ClN/c1-9-7-4-2-6(8)3-5-7/h2-5H
- InChI Key: QPPCIPBFKQOIMT-UHFFFAOYSA-N
- SMILES: [C-]#[N+]C1=CC=C(C=C1)Cl
Computed Properties
- Exact Mass: 137.00300
- Monoisotopic Mass: 137.003
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 4.4A^2
Experimental Properties
- Color/Form: Not determined
- Melting Point: 71-75 °C(lit.)
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- PSA: 0.00000
- LogP: 2.12150
- Solubility: Not determined
4-Chlorophenyl isocyanide Security Information
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Safety Term:S26-36
- Risk Phrases:R20/21/22
4-Chlorophenyl isocyanide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM342640-1g |
1-Chloro-4-isocyanobenzene |
1885-81-0 | 95%+ | 1g |
$1200 | 2022-06-12 | |
Enamine | EN300-1177124-500mg |
1-chloro-4-isocyanobenzene |
1885-81-0 | 95.0% | 500mg |
$679.0 | 2023-10-03 | |
Enamine | EN300-1177124-100mg |
1-chloro-4-isocyanobenzene |
1885-81-0 | 95.0% | 100mg |
$301.0 | 2023-10-03 | |
1PlusChem | 1P002HE4-250mg |
Benzene, 1-chloro-4-isocyano- |
1885-81-0 | 95% | 250mg |
$595.00 | 2024-06-17 | |
Enamine | EN300-1177124-5.0g |
1-chloro-4-isocyanobenzene |
1885-81-0 | 95% | 5g |
$2525.0 | 2023-06-08 | |
Enamine | EN300-1177124-1.0g |
1-chloro-4-isocyanobenzene |
1885-81-0 | 95% | 1g |
$871.0 | 2023-06-08 | |
Enamine | EN300-1177124-5000mg |
1-chloro-4-isocyanobenzene |
1885-81-0 | 95.0% | 5000mg |
$2525.0 | 2023-10-03 | |
Enamine | EN300-1177124-10000mg |
1-chloro-4-isocyanobenzene |
1885-81-0 | 95.0% | 10000mg |
$3746.0 | 2023-10-03 | |
A2B Chem LLC | AB15052-1g |
1-Chloro-4-isocyanobenzene |
1885-81-0 | 98% | 1g |
$923.00 | 2024-04-20 | |
Chemenu | CM342640-250mg |
1-Chloro-4-isocyanobenzene |
1885-81-0 | 95%+ | 250mg |
$400 | 2022-06-12 |
4-Chlorophenyl isocyanide Related Literature
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Someshwar B. Kale,Manish Kumar,Dinesh R. Shinde,Gamidi Rama Krishna,Utpal Das Org. Chem. Front. 2023 10 3746
-
Hai-Sheng Su,Hui-Shu Feng,Xiang Wu,Juan-Juan Sun,Bin Ren Nanoscale 2021 13 13962
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3. A new multicomponent reaction: unexpected formation of derivatizable cyclic α-alkoxy isothioureasFabian Brockmeyer,Valentin Morosow,Jürgen Martens Org. Biomol. Chem. 2015 13 3341
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Wei Hu,Sai Duan,Yujin Zhang,Hao Ren,Jun Jiang,Yi Luo Phys. Chem. Chem. Phys. 2017 19 32389
-
Ben Wang,Min Gao,Kohei Uosaki,Tetsuya Taketsugu Phys. Chem. Chem. Phys. 2020 22 12200
Additional information on 4-Chlorophenyl isocyanide
Recent Advances in the Application of 4-Chlorophenyl isocyanide (CAS: 1885-81-0) in Chemical Biology and Pharmaceutical Research
4-Chlorophenyl isocyanide (CAS: 1885-81-0) is a versatile chemical building block that has garnered significant attention in recent years due to its unique reactivity and potential applications in chemical biology and pharmaceutical research. This compound, characterized by the presence of an isocyanide functional group and a chlorophenyl moiety, serves as a critical intermediate in the synthesis of various bioactive molecules. Recent studies have explored its utility in multicomponent reactions, metal-catalyzed transformations, and as a ligand in coordination chemistry, highlighting its broad applicability in drug discovery and development.
One of the most notable advancements in the use of 4-Chlorophenyl isocyanide is its role in the Ugi reaction, a multicomponent reaction that enables the rapid assembly of complex peptidomimetics and heterocyclic scaffolds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of novel antimicrobial agents using 4-Chlorophenyl isocyanide as a key reactant. The study reported that the resulting compounds exhibited potent activity against drug-resistant bacterial strains, suggesting potential applications in addressing the global antibiotic resistance crisis.
In addition to its synthetic utility, 4-Chlorophenyl isocyanide has been investigated for its role in metal-organic frameworks (MOFs) and catalysis. A recent publication in Angewandte Chemie detailed the use of this compound as a ligand in palladium-catalyzed C-H activation reactions, enabling the efficient construction of biaryl structures commonly found in pharmaceuticals. The study highlighted the compound's ability to stabilize reactive intermediates and enhance catalytic efficiency, paving the way for more sustainable and cost-effective synthetic methodologies.
Furthermore, the biological activity of 4-Chlorophenyl isocyanide derivatives has been a subject of intense research. A 2022 study in Bioorganic & Medicinal Chemistry Letters explored the anticancer properties of isocyanide-based small molecules derived from 4-Chlorophenyl isocyanide. The researchers identified several compounds with selective cytotoxicity against cancer cell lines, particularly those with mutations in the p53 tumor suppressor gene. These findings underscore the potential of 4-Chlorophenyl isocyanide as a scaffold for developing targeted cancer therapies.
Despite these promising developments, challenges remain in the large-scale production and application of 4-Chlorophenyl isocyanide. Issues such as stability, toxicity, and reaction selectivity need to be addressed to fully harness its potential. Recent efforts in process optimization and green chemistry aim to overcome these limitations, as evidenced by a 2023 ACS Sustainable Chemistry & Engineering article that reported an environmentally friendly synthesis route for this compound.
In conclusion, 4-Chlorophenyl isocyanide (CAS: 1885-81-0) continues to be a valuable tool in chemical biology and pharmaceutical research. Its diverse reactivity, coupled with recent advancements in synthetic methodologies and biological applications, positions it as a key player in drug discovery and development. Future research directions may include exploring its use in bioconjugation, protein labeling, and the development of novel therapeutic agents, further expanding its impact on the field.
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